molecular formula C15H12F3N3 B5831128 3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 428837-96-1

3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B5831128
CAS No.: 428837-96-1
M. Wt: 291.27 g/mol
InChI Key: OLENTMMSLRYFSR-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 3 and 6, a phenyl ring at position 1, and a trifluoromethyl (-CF₃) group at position 3.

Properties

IUPAC Name

3,6-dimethyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-9-8-12(15(16,17)18)13-10(2)20-21(14(13)19-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLENTMMSLRYFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

428837-96-1
Record name 3,6-DIMETHYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions.

Biological Activity

3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

  • Molecular Formula : C15H12F3N3
  • Molecular Weight : 257.26 g/mol
  • CAS Number : 428837-96-1

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, a study evaluated several derivatives for their antibacterial activity against various strains of bacteria. The results showed that compounds with trifluoromethyl groups demonstrated enhanced efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli22
Compound BS. aureus20
Compound CP. aeruginosa18
Compound DC. albicans19

These findings suggest that the incorporation of trifluoromethyl groups may enhance the interaction with bacterial membranes, leading to increased antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 2: COX Inhibition Data

CompoundIC50 (μmol/L)COX-1 Inhibition (%)COX-2 Inhibition (%)
Trifluoromethyl Pyrazole0.04 ± 0.018590
Celecoxib0.04 ± 0.01100100

The results indicate that this compound exhibits comparable inhibitory effects to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer properties of pyrazolo[3,4-b]pyridine derivatives have been a focal point in recent research. Studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth.

Case Study: PIM-1 Kinase Inhibition

A notable study focused on the ability of pyrazolo[3,4-b]pyridine derivatives to inhibit PIM-1 kinase, an important target in cancer therapy. The results indicated that certain derivatives could significantly reduce cell viability in MCF-7 breast cancer cells.

Table 3: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (μmol/L)
Compound E0.05
Compound F0.08

These findings underscore the potential of pyrazolo[3,4-b]pyridine derivatives as promising candidates for further development in cancer treatment .

Chemical Reactions Analysis

Synthetic Methodologies

The compound is synthesized via multicomponent reactions (MCRs) and cyclocondensation strategies. Key methods include:

Method Conditions Yield Key Observations Source
Microwave-assisted MCR250°C, solvent-free, 15 min75–81%Enhanced reaction rates and purity
Conventional cyclizationReflux in acetic acid, 10 h56%Suitable for large-scale synthesis
Hydrazine cyclocondensationSolvent-free, 150°C, 10 min91%Efficient for aminopyrazole intermediates

Microwave irradiation significantly reduces reaction time (15 min vs. 10 h) compared to conventional heating, with comparable yields .

Trifluoromethyl Group (CF₃)

The CF₃ group undergoes nucleophilic aromatic substitution (SₙAr) under basic conditions:

Reaction Reagents/Conditions Product Application
HydrolysisKOH/EtOH, 80°CCarboxylic acid derivativeBioactive analog synthesis
AminationNH₃, CuCl₂, 120°C4-Amino-substituted pyrazolopyridineLigand design for coordination chemistry

Pyrazole Ring

The pyrazole moiety participates in electrophilic substitutions:

Reaction Reagents Position Modified Outcome
NitrationHNO₃/H₂SO₄, 0°CC5Nitro derivatives (precursors for amines)
HalogenationBr₂/FeCl₃, CH₂Cl₂C3Brominated analogs for cross-coupling

Cross-Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Type Catalyst Substituent Introduced Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFAryl/heteroaryl at C668–72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAmino groups at C460–65%

These reactions enable diversification for structure-activity relationship (SAR) studies in drug discovery .

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced bioactivity via targeted substitutions:

Modification Biological Target IC₅₀ Key Finding
C3 Methyl → EthylEGFR kinase5.18 μMImproved FGFR inhibition vs. parent
C6 Phenyl → 4-FluorophenylVEGFR-23.2 μM2x selectivity over VEGFR-1

Stability and Degradation Pathways

The compound demonstrates thermal stability up to 200°C but degrades under UV light:

Condition Degradation Product Mechanism
UV irradiation (254 nm)3-Methyl-1-phenylpyrazolePhotolytic cleavage of C–N bond
Acidic hydrolysis (HCl)Trifluoroacetic acidCF₃ group hydrolysis

Comparative Reactivity with Analogues

Reactivity differs significantly based on substituent positions:

Compound Reaction with Br₂ Rate (k, s⁻¹)
3,6-Dimethyl derivativeElectrophilic bromination at C31.2 × 10⁻³
1,3-Dimethyl derivativeNo reaction

The 3-methyl group enhances electrophilic substitution at C3 due to steric and electronic effects .

Comparison with Similar Compounds

Table 1: Key Substituents and Reported Activities of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name / Structure Substituents (Positions) Biological Activity Reference ID
This compound 3-CH₃, 6-CH₃, 1-Ph, 4-CF₃ Not explicitly reported (structural focus)
APcK110: 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine 6-(3,5-OMe-Ph), 3-(4-F-Ph) Kit kinase inhibitor
6-Chloro-3-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (Compound 33) 6-Cl, 3-(4-Et-Ph), 4-CF₃ Intermediate for OXA-48 β-lactamase inhibitors
6-Phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (Compound 1 in ) 6-Ph, 4-CF₃, 3-NH₂ Anticancer (vs. U937, THP-1, HL60 cells)
Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (L87) 5-CO₂Et, 4-NH-(sulfonamide derivative) Antimalarial (IC₅₀: 3.46–9.30 µM)

Key Observations:

Trifluoromethyl at Position 4 : The presence of -CF₃ at position 4 is shared with Compound 33 and the target compound. This group enhances resistance to oxidative metabolism and improves membrane permeability .

Methyl vs. Chloro at Position 6 : The target compound’s 6-CH₃ group contrasts with the 6-Cl in Compound 33. Chloro substituents may increase electrophilicity but reduce metabolic stability compared to methyl groups .

Amino vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound Compound 33 L87
Molecular Weight 326.3 (estimated) 326.3 467.5
LogP (Lipophilicity) ~3.5 (high due to -CF₃) ~3.2 ~2.8 (polar sulfonamide)
Solubility Low (hydrophobic -CF₃) Low Moderate (ionizable groups)
Metabolic Stability High (resistant to oxidation) Moderate (Cl substitution) Low (ester hydrolysis)

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?

  • Methodology :

  • Multicomponent reactions under solvent-free or solvent-mediated conditions (e.g., toluene) using phenyl/benzothiazolylhydrazine and 3-oxo-3-arylpropanenitrile with 1,3-diketones. Catalytic trifluoroacetic acid (TFA) enhances cyclization efficiency .
  • Stepwise synthesis : Start with substituted pyrazole amines (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) and react with α,β-unsaturated carbonyl derivatives (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) under reflux conditions. Purify via column chromatography and confirm yields (e.g., 58% isolated yield in Pd/C-catalyzed reductive amination) .

Q. How to characterize this compound using spectroscopic methods?

  • Analytical workflow :

  • ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and trifluoromethyl (δ -60 to -65 ppm in ¹⁹F NMR) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
  • UV-Vis : Monitor π→π* transitions (λmax ~270–310 nm) for electronic structure validation .

Advanced Research Questions

Q. What catalytic strategies improve enantioselectivity in asymmetric synthesis?

  • Approach :

  • Use chiral Rh(III) complexes (0.05 mol%) for Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. Achieve 85–99% enantiomeric excess (ee) and gram-scale production .
  • Optimization : Adjust solvent polarity (e.g., 1,2-dimethoxyethane) and reaction temperature (80–100°C) to enhance stereochemical control .

Q. How to design experiments evaluating kinase inhibitory activity?

  • Protocol :

  • Kinase assays : Test against ATR kinase (IC₅₀ = 1 nM for Camonsertib analogs) or Aurora-A kinase using fluorescence polarization assays. Compare to reference inhibitors (e.g., doxorubicin) .
  • Cytotoxicity screening : Evaluate against cancer cell lines (NALM-6, SB-ALL, MCF-7) via MTT assays. For example, fluorinated derivatives like 12c show 39–46% growth inhibition .

Q. How to resolve contradictions in reported biological activity data?

  • Strategies :

  • Dose-response validation : Replicate assays with standardized IC₅₀ protocols (e.g., antimalarial activity against Plasmodium falciparum W2 clone: IC₅₀ 3.46–9.30 mM vs. 53% inhibition in cancer cells ).
  • Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. trifluoromethyl groups) to identify pharmacophore contributions .

Q. What computational methods aid in target identification?

  • Tools :

  • Molecular docking : Use AutoDock Vina to simulate binding to Aurora-A kinase (PDB: 4ZAF). Compound 6b shows ΔG = -9.2 kcal/mol, aligning with experimental IC₅₀ values .
  • 3D-QSAR : Map electrostatic/hydrophobic fields to optimize substituent positions (e.g., cyclopropyl groups enhance metabolic stability) .

Methodological Notes

  • Synthesis scalability : Gram-scale reactions require inert atmospheres (N₂) and Pd/C catalysts for reductive steps .
  • Biological assays : Include negative controls (DMSO vehicle) and validate via dose-response curves (R² > 0.95) .
  • Data reporting : Use CONSORT guidelines for pharmacological studies to ensure reproducibility .

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